molecular formula C11H13NO3 B14832347 3-Cyclopropoxy-6-ethylpicolinic acid

3-Cyclopropoxy-6-ethylpicolinic acid

Katalognummer: B14832347
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: JOMZHXMCMBITFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-6-ethylpicolinic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a derivative of picolinic acid, characterized by the presence of a cyclopropoxy group at the third position and an ethyl group at the sixth position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-ethylpicolinic acid typically involves the following steps:

    Ethylation: The ethyl group is introduced via an ethylation reaction, often using ethyl iodide in the presence of a strong base.

    Picolinic Acid Derivatization: The final step involves the derivatization of picolinic acid to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-6-ethylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The cyclopropoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-6-ethylpicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-6-ethylpicolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Picolinic Acid: The parent compound, lacking the cyclopropoxy and ethyl groups.

    3-Cyclopropoxy-6-methylpicolinic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-Cyclopropoxy-6-propylpicolinic acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

3-Cyclopropoxy-6-ethylpicolinic acid is unique due to the specific combination of the cyclopropoxy and ethyl groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

3-cyclopropyloxy-6-ethylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-2-7-3-6-9(15-8-4-5-8)10(12-7)11(13)14/h3,6,8H,2,4-5H2,1H3,(H,13,14)

InChI-Schlüssel

JOMZHXMCMBITFQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(C=C1)OC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.